N-Methyltetradecylamine
Overview
Description
N-Methyltetradecylamine is an organic compound with the molecular formula C15H33N. It is a long-chain alkylamine, specifically a secondary amine, where a methyl group is attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyltetradecylamine can be synthesized through the alkylation of tetradecylamine with methyl iodide or methyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, this compound is produced through continuous flow processes that involve the reaction of tetradecylamine with methylating agents. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyltetradecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide, a compound with enhanced surfactant properties.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous medium.
Substitution: Reagents such as alkyl halides or sulfonates are used in substitution reactions. The reactions are often conducted in the presence of a base to facilitate the nucleophilic attack.
Major Products
Oxidation: The major product is this compound oxide.
Substitution: Depending on the substituent introduced, various alkyl or aryl derivatives of this compound can be formed.
Scientific Research Applications
N-Methyltetradecylamine has several applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: The compound is employed in cell membrane studies due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is widely used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-Methyltetradecylamine primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in water. This property is exploited in various applications, from drug delivery to cleaning products.
Comparison with Similar Compounds
Similar Compounds
N-Methyldodecylamine: Similar in structure but with a shorter alkyl chain.
N-Methylhexadecylamine: Similar in structure but with a longer alkyl chain.
Lauramine Oxide: A related compound with an additional oxygen atom, used in similar applications.
Uniqueness
N-Methyltetradecylamine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, from industrial cleaning agents to biomedical research.
Properties
IUPAC Name |
N-methyltetradecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h16H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWERMLCFPMTLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183592 | |
Record name | N-Methyltetradecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29369-63-9 | |
Record name | N-Methyl-1-tetradecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29369-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-tetradecanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029369639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyltetradecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyltetradecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-1-TETRADECANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFL2A1TKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism by which N-Methyltetradecylamine inhibits Streptococcus mutans plaque formation?
A1: While the exact mechanism is not fully elucidated in the provided research [], the study suggests that this compound's ability to inhibit Streptococcus mutans plaque formation is related to its long-chain aliphatic structure and the presence of the amine group. The research investigates the correlation between inhibitory potency and physicochemical properties like critical micelle concentration, partition coefficients, and quantum mechanical charges on the amine nitrogen []. This suggests that the interaction of this compound with bacterial cell membranes, influenced by these properties, plays a role in disrupting plaque formation.
A2: Research indicates potential concerns regarding the nitrosation of this compound and similar compounds. Studies have identified the presence of N-nitroso-N-methyldodecylamine and N-nitroso-N-methyltetradecylamine in household products like dishwashing liquids [] and hair-care products []. N-nitrosamines are classified as probable human carcinogens, raising concerns about the presence of these compounds in commonly used products.
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